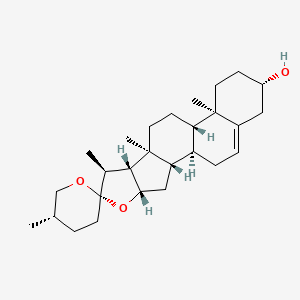

(3I(2),22I(2),25S)-Spirost-5-en-3-ol

Beschreibung

Eigenschaften

CAS-Nummer |

31356-47-5 |

|---|---|

Molekularformel |

C27H42O3 |

Molekulargewicht |

414.6 g/mol |

IUPAC-Name |

(1S,2S,4S,5'S,6S,7S,8R,9S,12S,13R,16S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-ol |

InChI |

InChI=1S/C27H42O3/c1-16-7-12-27(29-15-16)17(2)24-23(30-27)14-22-20-6-5-18-13-19(28)8-10-25(18,3)21(20)9-11-26(22,24)4/h5,16-17,19-24,28H,6-15H2,1-4H3/t16-,17-,19-,20+,21-,22-,23-,24-,25-,26-,27-/m0/s1 |

InChI-Schlüssel |

WQLVFSAGQJTQCK-INULWVDGSA-N |

Isomerische SMILES |

C[C@H]1CC[C@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC=C6[C@@]5(CC[C@@H](C6)O)C)C)C)OC1 |

Kanonische SMILES |

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(CCC(C6)O)C)C)C)OC1 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Principle and Process

Traditional acid hydrolysis remains the most widely used method for diosgenin extraction. Plant material (e.g., Dioscorea tubers) is treated with concentrated sulfuric acid (H₂SO₄) to hydrolyze glycosidic bonds in saponins like dioscin, releasing the aglycone diosgenin. Key steps include:

- Pretreatment : Raw tubers are dried, ground (particle size: 0.5–2.0 mm), and defatted with organic solvents.

- Acid Hydrolysis : Hydrolysis occurs at 0.2–0.3 MPa and 100–130°C for 3–4 hours using 0.5–3.0% H₂SO₄.

- Neutralization and Extraction : The hydrolyzed material is washed to neutrality, dried, and extracted with nonpolar solvents (e.g., hexane, petroleum ether).

Limitations and Environmental Impact

While cost-effective, this method generates acidic wastewater and consumes large solvent volumes, posing environmental risks. Yields typically range from 1.5% to 2.5%, with purity levels of 85–92%.

Modern Extraction and Optimization Techniques

Response Surface Methodology (RSM)

RSM has been employed to optimize extraction parameters. For Dioscorea deltoidea, the optimal conditions include a solid-solvent ratio of 1:45, particle size of 1.25 mm, extraction time of 45 minutes, and temperature of 45°C, achieving a yield of 1.204%. A comparative study demonstrated that artificial neural network (ANN) models outperformed RSM in predicting diosgenin yields, with a root mean square error (RMSE) of 0.0021 versus 0.0045 for RSM.

Ultrasound- and Microwave-Assisted Extraction

Ultrasound-assisted extraction (UAE) using 80% ethanol at 60 minutes yielded 40.37 mg/100 g diosgenin, outperforming microwave-assisted extraction (MAE) (35.50 mg/100 g at 6 minutes). UAE enhances mass transfer via cavitation, while MAE relies on dielectric heating to disrupt cell walls.

Innovative Solvent Systems

Deep Eutectic Solvents (DES)

The B acid DES system (choline chloride and sulfonic acid) enables biphasic hydrolysis at 100–130°C, selectively extracting diosgenin into petroleum ether. This method reduces cellulose degradation and achieves >90% purity with minimal wastewater.

Ionic Liquids (ILs)

The ionic liquid [PSMIM]HSO₄ facilitates simultaneous extraction and hydrolysis of dioscin in Rhizoma dioscoreae nipponicae. At 100°C and a 1:15 solid-liquid ratio, 6.35 mg diosgenin is obtained from 2.0 g raw material. The IL is reusable four times with <5% efficiency loss.

Supercritical CO₂ Extraction

Post-acid hydrolysis, supercritical CO₂ (40 MPa, 70–80°C) extracts diosgenin with 90–95% purity and a 2.5–3.4% yield, eliminating organic solvent residues.

Biotechnological Approaches

Microbial Biotransformation

Fusarium sp. CPCC 400226 converts steroidal saponins in Dioscorea zingiberensis to diosgenin via submerged fermentation. Optimized conditions (30°C, 11.89 days, 0.20% antifoam) yield 2.24% diosgenin, representing an 80% conversion rate without acid or wastewater.

Enzymatic Hydrolysis

Commercial cellulases and pectinases (e.g., from Aspergillus niger) hydrolyze plant cell walls, increasing diosgenin accessibility. Combined with acid pretreatment, enzymatic methods enhance yields by 15–20% compared to traditional methods.

Comparative Analysis of Preparation Methods

Analyse Chemischer Reaktionen

Oxidation Reactions

Diosgenin undergoes selective oxidation at the C3 hydroxyl group and the Δ5 double bond. Critical transformations include:

The oxidation to diosgenone is industrially significant, as this ketone serves as a precursor for progesterone analogs .

Hydrogenation Reactions

The Δ5 double bond is susceptible to catalytic hydrogenation:

Complete hydrogenation eliminates the double bond, altering the molecule's planarity and affecting membrane interactions .

Esterification and Etherification

The C3 hydroxyl group readily forms derivatives:

These modifications are employed to optimize pharmacokinetic properties for drug delivery .

Glycosylation

Though less common than in saponins, synthetic glycosylation has been demonstrated:

| Glycosyl Donor | Catalyst | Product | Biological Activity |

|---|---|---|---|

| Glucose pentacetate | BF<sub>3</sub>·Et<sub>2</sub>O | 3-O-β-D-glucoside | Increased anti-inflammatory potency vs parent compound |

This reaction regenerates the natural saponin structure while allowing controlled sugar moiety addition .

Ring-Opening Reactions

The spirostan system undergoes controlled degradation to yield steroid nuclei:

| Process | Conditions | Products | Yield |

|---|---|---|---|

| Acid hydrolysis | 2N HCl, reflux 8h | Pseudodiosgenin + hexose | 68-72% |

| Enzymatic cleavage | β-glucosidase | Aglycone + sugar | 85% (pH 5.0, 37°C) |

These reactions are fundamental for producing steroidal drug precursors like pregnenolone .

Halogenation

Electrophilic halogenation occurs at the Δ5 position:

| Halogen Source | Solvent | Product | Use Case |

|---|---|---|---|

| Br<sub>2</sub> in CCl<sub>4</sub> | Dichloromethane | 5α,6β-dibromide | Crystallography marker |

| ICl in CHCl<sub>3</sub> | - | 6-iodo derivative | Radiolabeled probes |

Halogenated derivatives assist in structural elucidation and tracer studies .

Microbial Biotransformation

Several fungi and bacteria metabolize diosgenin through oxidative pathways:

| Microorganism | Major Products | Conversion Rate |

|---|---|---|

| Rhizopus arrhizus | 7β-hydroxydiosgenin | 92% after 120h |

| Cunninghamella blakesleeana | 15α-hydroxy derivative | 67% |

These biocatalytic modifications enable access to hydroxylated analogs difficult to obtain chemically .

Wissenschaftliche Forschungsanwendungen

(3I(2),22I(2),25S)-Spirost-5-en-3-ol, commonly known as diosgenin, is a naturally occurring steroidal sapogenin predominantly found in plants like Dioscorea species (wild yam) and Trigonella foenum-graecum (fenugreek). It is characterized by a spirostan structure, featuring a steroid backbone, a hydroxyl group at the 3β position, and a double bond between the 5 and 6 positions. Due to its diverse biological activities and its role as a precursor for synthesizing various steroidal drugs, diosgenin is an important compound in medicinal chemistry and pharmacology.

Scientific Research Applications

Spirost-5-en-3-ol has a wide range of applications in scientific research:

- Chemistry It serves as a precursor for synthesizing corticosteroids, sex hormones, and other steroidal drugs.

- Biology Diosgenin is studied for its role in plant metabolism and its potential as a natural pesticide.

- Medicine It exhibits anti-inflammatory, anticancer, and cholesterol-lowering properties. Diosgenin is also used in developing oral contraceptives and hormone replacement therapies.

- Industry Diosgenin is utilized in the pharmaceutical industry for the production of various steroidal medications.

Biological Activities

Diosgenin exhibits a range of biological activities that contribute to its therapeutic potential:

- Anti-inflammatory Effects Spirost-5-en-3-ol possesses anti-inflammatory properties through the modulation of inflammatory cytokines. Derivatives of spirostene-pyrazole retain significant anti-inflammatory activity. Diosgenin inhibits the production of inflammatory cytokines such as IL-4 and IL-6, thereby reducing inflammation.

- Anticancer Properties Research indicates that this compound exhibits significant cytostatic activity against various cancer cell lines. It induces apoptosis in cancer cells by modulating pathways such as the PI3K/Akt and MAPK pathways.

- Antioxidant Activity The antioxidant properties of this compound have been attributed to its ability to scavenge free radicals and reduce oxidative stress in cells. This activity is crucial for preventing cellular damage associated with various diseases, including cancer and cardiovascular disorders.

- Other Pharmacological Activities

- Effective against various bacterial strains.

- Some derivatives have shown potential in neuroprotection and promoting angiogenesis.

- Implicated in managing hypercholesterolemia. Diosgenin inhibits cholesterol absorption in the intestines and promotes cholesterol excretion.

Data Tables

| Cell Line | IC50 (µM) - Isolated Glycoside | IC50 (µM) - Diosgenin |

|---|---|---|

| Hep G2 | 9.02 | 23.91 |

| HEK293 | 13.21 | 27.31 |

| MCF7 | 16.74 | 35.38 |

The isolated spirostanol glycoside demonstrated higher cytostatic activity compared to diosgenin itself, indicating its potential as an anti-cancer agent.

Case Studies

- Case Study 1: Cytotoxicity Evaluation A detailed investigation into the cytotoxic effects of this compound on cancer cells was conducted using the MTT assay method. The results indicated a dose-dependent inhibition of cell growth across multiple cancer cell lines, reinforcing the compound's potential as a therapeutic agent in oncology.

- Case Study 2: Synthesis of Derivatives Researchers synthesized several derivatives of this compound to enhance its pharmacological profile. Among these derivatives, compounds like (25R)-5α-spirostan-3β-yL L-serinate hydrochloride exhibited promising anti-tumor and immunomodulatory activities.

Wirkmechanismus

The mechanism of action of (1’S,2S,2’S,4’S,5S,7’S,8’R,9’S,12’S,13’R,16’S)-5,7’,9’,13’-tetramethyl-5’-oxaspiro[oxane-2,6’-pentacyclo[10.8.0.0(2),?.0?,?.0(1)(3),(1)?]icosan]-18’-en-16’-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets with high specificity, modulating various biochemical pathways. For example, it may inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.

Vergleich Mit ähnlichen Verbindungen

Core Spirostanol Framework

The spirostanol backbone is shared among related compounds, but stereochemical variations at key positions (e.g., C-3, C-22, C-25) and hydroxylation patterns differentiate their biological activities:

Functional Group Modifications

- Hydroxylation: The number and position of hydroxyl groups significantly affect solubility and bioactivity. For example, diols (e.g., (25S)-spirostan-1β,3β-diol) exhibit higher affinity for targets like HER2 and tubulin compared to mono-hydroxylated analogs .

Physicochemical Properties

| Property | (3I(2),22I(2),25S)-Spirost-5-en-3-ol | Diosgenin | (25S)-Spirost-5-ene-3β,17α,27-triol |

|---|---|---|---|

| Molecular Weight (g/mol) | 414.60 | 414.63 | 444.64 |

| XlogP | 5.70 | 5.71 | 4.12 |

| TPSA (Ų) | 38.70 | 38.70 | 77.38 |

| H-Bond Donors | 1 | 1 | 3 |

| Rotatable Bonds | 0 | 0 | 2 |

Key Observations :

Pharmacological Targets

ADMET Profiles

| Parameter | (3I(2),22I(2),25S)-Spirost-5-en-3-ol | Diosgenin | (25S)-Spirostan-1β,3β-diol |

|---|---|---|---|

| Oral Bioavailability (%) | 55.3 | 56.1 | 48.9 |

| CYP3A4 Substrate | Yes | Yes | No |

| Acute Oral Toxicity (LD₅₀) | Not reported | >8 g/kg (rat) | >5 g/kg (mouse) |

| HER2 Binding Affinity (Ki) | 12.4 µM | 18.9 µM | 6.2 µM |

Key Findings :

- Diosgenin’s low acute toxicity (LD₅₀ >8 g/kg) supports its safety profile in pharmaceutical applications .

Q & A

Q. Methodological Answer :

- Extraction : Use polar solvents (e.g., methanol) for initial extraction of steroidal saponins from plant tissues (e.g., Tamus edulis). Acid hydrolysis (1–2 M HCl, reflux for 4–6 hours) cleaves glycosidic bonds to release aglycones like spirostanol derivatives .

- Isolation : Partition the hydrolysate with ethyl ether to separate lipophilic aglycones. Subsequent chromatographic techniques (e.g., silica gel column chromatography, TLC with CHCl₃:MeOH gradients) isolate the target compound. Confirm purity via GC-MS (retention indices, fragmentation patterns) and NMR (distinctive spirostan signals at δ 4.4–4.8 ppm for the 22α,25S configuration) .

Basic: How can researchers distinguish (25S)-spirostanol isomers from (25R)-counterparts (e.g., yamogenin vs. diosgenin)?

Q. Methodological Answer :

- Chromatography : Use reverse-phase HPLC with C18 columns and acetonitrile/water gradients. (25S)-isomers typically elute earlier due to subtle polarity differences .

- Spectroscopy :

- ¹³C NMR : Compare C-22 and C-25 chemical shifts. For (25S)-spirostanol, C-25 resonates near δ 30–32 ppm, whereas (25R) isomers show δ 27–29 ppm .

- XRD : Resolve crystal structures to confirm absolute configurations, particularly for novel derivatives .

Advanced: How should researchers address contradictions in reported bioactivity data for spirostanols across studies?

Q. Methodological Answer :

- Source Validation : Ensure compound purity (>95% via HPLC-ELSD) and confirm identity with HRMS and 2D NMR. Contaminants (e.g., diosgenin) may skew bioactivity results .

- Assay Standardization : Replicate assays under controlled conditions (e.g., cell line passage number, serum-free media). Use positive controls (e.g., digitoxin for cytotoxicity) to calibrate sensitivity .

- Statistical Triangulation : Apply multivariate analysis (ANOVA with post-hoc tests) to differentiate true bioactivity from batch-specific variability. Publish raw datasets to enable meta-analyses .

Advanced: What experimental strategies resolve structural ambiguities in synthetic spirostanol derivatives?

Q. Methodological Answer :

- Regioselective Functionalization : Use protecting groups (e.g., TBS ethers) to direct oxidation or glycosylation to C-3 or C-26 positions. Monitor reactions via in-situ FTIR for carbonyl formation .

- Crystallography Challenges : Co-crystallize derivatives with heavy atoms (e.g., selenomethionine) to improve XRD resolution. For amorphous products, employ dynamic NMR (VT-NMR) to probe conformational flexibility .

Basic: What are the primary natural sources of (3β,22α,25S)-Spirost-5-en-3-ol beyond Tamus edulis?

Q. Methodological Answer :

- Plant Families : Focus on Dioscoreaceae (e.g., Dioscorea villosa) and Liliaceae species. Screen rhizomes or tubers via LC-MS/MS with MRM transitions (m/z 415 → 271 for spirostanol aglycones) .

- Ecological Factors : Optimize extraction timing (post-flowering stage) and soil nitrogen levels, which correlate with saponin accumulation .

Advanced: How can computational modeling improve the design of spirostanol-based drug candidates?

Q. Methodological Answer :

- Docking Studies : Use AutoDock Vina to simulate interactions with steroid-binding enzymes (e.g., 3β-HSD). Prioritize derivatives with ΔG < -8 kcal/mol for synthesis .

- MD Simulations : Apply GROMACS to assess membrane permeability (logP ~4.2) and stability of spirostanol-lipid bilayers. Validate with in vitro Caco-2 permeability assays .

Basic: What are the critical steps for ensuring reproducibility in spirostanol quantification studies?

Q. Methodological Answer :

- Calibration Curves : Prepare serial dilutions (0.1–100 µg/mL) in triplicate. Use deuterated internal standards (e.g., diosgenin-d₆) for LC-MS to correct ionization efficiency .

- Interlaboratory Validation : Share protocols via platforms like Protocols.io . Include detailed metadata (e.g., column lot numbers, MS source temperatures) .

Advanced: How can researchers reconcile discrepancies in NMR data for spirostanol derivatives across publications?

Q. Methodological Answer :

- Parameter Harmonization : Standardize solvent (CDCl₃ vs. DMSO-d₆), temperature (25°C), and referencing (TMS at δ 0.0 ppm). Publish full NMR acquisition parameters (e.g., 500 MHz, 256 scans) .

- Collaborative Databases : Contribute spectra to repositories like NMRShiftDB for crowdsourced validation. Use PCA to identify outlier datasets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.